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Introduction

BMS-986235, also known as LAR-1219, is a selective and orally active small molecule agonist
of the Formyl Peptide Receptor 2 (FPR2).[1][2] FPR2 is a G protein-coupled receptor that plays
a critical role in the resolution of inflammation.[3][4] By activating FPR2, BMS-986235 promotes
pro-resolving pathways, including inhibiting neutrophil chemotaxis and stimulating macrophage
phagocytosis, which are key processes in clearing inflammatory debris and promoting tissue
repair.[5] Preclinical studies have demonstrated its potential in mitigating the adverse cardiac
remodeling that leads to heart failure following myocardial infarction. This technical guide
provides a comprehensive overview of the preclinical pharmacology of BMS-986235, detailing
its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.

Core Data Summary
In Vitro Activity

BMS-986235 is a potent and selective agonist of both human and murine FPR2, with
significantly lower activity at the related FPR1. Its in vitro activity is summarized in the table
below.
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Parameter Species Value Assay Description

G-protein
EC50 Human (hFPR2) 0.41 nM activation/agonist
activity

G-protein
EC50 Mouse (MFPR2) 3.4nM activation/agonist

activity

G-protein
EC50 Human (hFPR1) 2800 nM activation/agonist
activity

Inhibition of neutrophil

IC50 Human HL-60 cells 57 nM migration
(chemotaxis)
_ Induction of
Mouse peritoneal )
EC50 2 nM phagocytosis of
macrophages

zymosan particles

In Vivo Efficacy in a Mouse Model of Myocardial
Infarction

Oral administration of BMS-986235 has shown significant cardioprotective effects in a murine
model of myocardial infarction induced by permanent ligation of the left anterior descending
(LAD) coronary artery.
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Animal Model Dosage Administration Key Findings

Attenuated left
ventricular (LV)
chamber remodeling
) Daily oral gavage for after myocardial
Male C57BL/6 mice 0.3 mg/kg ) )

24 days infarction (Ml).
Reduced infarct length
by 39% compared to

vehicle.

Pharmacokinetic Profile in Mice

The pharmacokinetic properties of BMS-986235 have been characterized in male BALB/cCrSlc
mice following a single oral dose.

Parameter Value Unit
Dose 1 mg/kg
Cmax 160 nmol/L
T1/2 0.68 hours
AUCO-inf 120 nmol/L-h
Bioavailability (BA) 24 %

Mechanism of Action and Signhaling Pathways

BMS-986235 exerts its therapeutic effects by activating FPR2, a Gi protein-coupled receptor.
This activation initiates a cascade of intracellular signaling events that collectively promote the
resolution of inflammation.

FPR2 Signaling Cascade

The binding of BMS-986235 to FPR2 leads to the dissociation of the heterotrimeric G protein
into its Gai and Gy subunits. These subunits then modulate the activity of downstream
effectors, resulting in a series of cellular responses aimed at resolving inflammation. A key
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aspect of this signaling is the recruitment of B-arrestin, which can lead to receptor
desensitization but also initiate G protein-independent signaling pathways. Studies have shown
that BMS-986235 is biased away from B-arrestin recruitment and trafficking pathways, while
favoring cAMP inhibition and ERK1/2 phosphorylation. This biased agonism may contribute to
its sustained therapeutic effects.

Cell Membrane

Recruits (Biased Away

Click to download full resolution via product page
FPR2 Signaling Pathway of BMS-986235

Experimental Protocols
Murine Model of Myocardial Infarction (LAD Ligation)

This in vivo model is crucial for evaluating the cardioprotective effects of BMS-986235.

Objective: To induce a reproducible myocardial infarction in mice to study the effects of
therapeutic interventions on cardiac remodeling and function.

Protocol:

o Anesthesia and Intubation: Mice are anesthetized, and endotracheal intubation is performed

to allow for mechanical ventilation.
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Thoracotomy: A left thoracotomy is performed to expose the heart.

LAD Ligation: The left anterior descending (LAD) coronary artery is permanently ligated with
a suture. Successful ligation is confirmed by the blanching of the anterior wall of the left
ventricle.

Closure: The chest cavity is closed in layers, and the animal is allowed to recover.

Drug Administration: BMS-986235 or vehicle is administered orally at the specified dose and
frequency.

Functional and Histological Analysis: At the end of the treatment period, cardiac function is
assessed by echocardiography, and the hearts are harvested for histological analysis to
determine infarct size and fibrosis.
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Workflow for the Murine LAD Ligation Model
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In Vitro Neutrophil Chemotaxis Assay

This assay quantifies the ability of BMS-986235 to inhibit the migration of neutrophils towards a
chemoattractant.

Objective: To assess the inhibitory effect of BMS-986235 on neutrophil chemotaxis.

Protocol:

Neutrophil Isolation: Neutrophils are isolated from fresh human or mouse blood.

o Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous
membrane is used. The lower chamber is filled with a chemoattractant (e.g., fMLP), and the
upper chamber contains isolated neutrophils pre-incubated with different concentrations of
BMS-986235 or vehicle.

e Incubation: The chamber is incubated to allow neutrophils to migrate through the membrane
towards the chemoattractant.

e Quantification: The number of migrated cells in the lower chamber is quantified, typically by
cell counting or using a fluorescent dye.

» Data Analysis: The percentage inhibition of chemotaxis by BMS-986235 is calculated relative
to the vehicle control.

In Vitro Macrophage Phagocytosis Assay

This assay measures the capacity of BMS-986235 to enhance the phagocytic activity of
macrophages.

Objective: To evaluate the effect of BMS-986235 on macrophage phagocytosis.
Protocol:

e Macrophage Culture: Peritoneal macrophages are harvested from mice or a macrophage
cell line is used.

o Treatment: Macrophages are treated with various concentrations of BMS-986235 or vehicle.
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Phagocytosis Induction: Fluorescently labeled particles (e.g., zymosan bioparticles) are
added to the macrophage culture.

Incubation: The cells are incubated to allow for phagocytosis of the particles.

Quantification: The uptake of fluorescent particles by macrophages is quantified using flow
cytometry or fluorescence microscopy.

Data Analysis: The increase in phagocytosis induced by BMS-986235 is determined relative
to the vehicle control.

G Protein Activation Assay (GTPyS Binding Assay)

This assay directly measures the activation of G proteins upon agonist binding to the FPR2

receptor.

Objective: To determine the potency and efficacy of BMS-986235 in activating G proteins via
FPR2.

Protocol:

Membrane Preparation: Cell membranes expressing FPR2 are prepared from a suitable cell
line.

Assay Reaction: The membranes are incubated with increasing concentrations of BMS-
986235 in the presence of [35S]GTPyS (a non-hydrolyzable GTP analog) and GDP.

Binding: Agonist-induced activation of FPR2 leads to the exchange of GDP for [35S]GTPYS
on the Ga subunit.

Separation and Detection: The membrane-bound [35S]GTPYS is separated from the
unbound nucleotide, and the radioactivity is measured using a scintillation counter.

Data Analysis: The specific binding of [35S]GTPYyS is plotted against the concentration of
BMS-986235 to determine the EC50 value.

B-Arrestin Recruitment Assay
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This assay measures the recruitment of 3-arrestin to the activated FPR2, providing insights into
receptor desensitization and biased signaling.

Objective: To quantify the recruitment of 3-arrestin to FPR2 upon stimulation with BMS-986235.
Protocol:

e Cell Line: A cell line co-expressing FPR2 and a (-arrestin fusion protein (e.g., linked to a
reporter enzyme or fluorescent protein) is used.

o Treatment: The cells are treated with a range of concentrations of BMS-986235.

e Recruitment: Agonist binding to FPR2 induces the recruitment of the [3-arrestin fusion protein
to the receptor.

o Detection: The interaction between FPR2 and (-arrestin is detected by measuring the
reporter signal (e.g., luminescence or fluorescence).

o Data Analysis: The signal is plotted against the agonist concentration to generate a dose-
response curve and determine the EC50 for -arrestin recruitment.

Conclusion

The preclinical data for BMS-986235 strongly support its development as a novel therapeutic
agent for conditions driven by chronic or unresolved inflammation, particularly in the context of
cardiovascular disease. Its potent and selective activation of FPR2, coupled with a favorable
pharmacokinetic profile and demonstrated efficacy in a relevant animal model of heart failure,
highlights its pro-resolving mechanism of action. The detailed experimental protocols provided
in this guide offer a framework for further investigation and characterization of this and other
FPR2 agonists. The continued exploration of the nuanced signaling pathways engaged by
BMS-986235 will be crucial in fully elucidating its therapeutic potential.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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